molecular formula C17H23N3O4 B4112805 N-[3-[3-(furan-2-carbonylamino)propyl-methylamino]propyl]furan-2-carboxamide

N-[3-[3-(furan-2-carbonylamino)propyl-methylamino]propyl]furan-2-carboxamide

Cat. No.: B4112805
M. Wt: 333.4 g/mol
InChI Key: KUHRGONGYXIJHP-UHFFFAOYSA-N
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Description

N,N’-[(methylimino)di-3,1-propanediyl]di(2-furamide): is a synthetic organic compound characterized by the presence of two furan rings connected through a methylimino and propanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(methylimino)di-3,1-propanediyl]di(2-furamide) typically involves the reaction of 2-furoyl chloride with N,N’-[(methylimino)di-3,1-propanediyl]diamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of N,N’-[(methylimino)di-3,1-propanediyl]di(2-furamide) involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-[(methylimino)di-3,1-propanediyl]di(2-furamide) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of reduced analogs.

    Substitution: Substitution reactions can occur at the furan rings or the methylimino group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction may produce furan-2-carboxamide derivatives.

Scientific Research Applications

Chemistry: N,N’-[(methylimino)di-3,1-propanediyl]di(2-furamide) is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications. Research includes its use as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: In industrial applications, N,N’-[(methylimino)di-3,1-propanediyl]di(2-furamide) is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N’-[(methylimino)di-3,1-propanediyl]di(2-furamide) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research.

Comparison with Similar Compounds

  • N,N’-[(methylimino)di-3,1-propanediyl]dioctadecanamide
  • N,N’-[(methylimino)di-3,1-propanediyl]bis(1-methyl-1H-benzo[g]indole-3-carboxamide)

Comparison: N,N’-[(methylimino)di-3,1-propanediyl]di(2-furamide) is unique due to its furan ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[3-[3-(furan-2-carbonylamino)propyl-methylamino]propyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-20(10-4-8-18-16(21)14-6-2-12-23-14)11-5-9-19-17(22)15-7-3-13-24-15/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHRGONGYXIJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1=CC=CO1)CCCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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